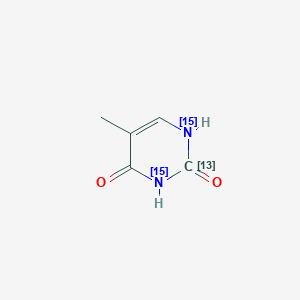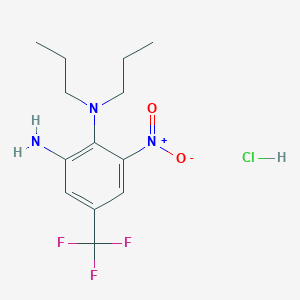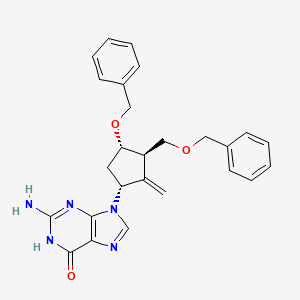![molecular formula C25H30N2O3 B13441291 N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is a chemical compound with a molecular formula of C25H30N2O3 and a molecular weight of 406.52 g/mol . This compound is known for its role as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists, which are used in the treatment of hypertension and heart failure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized by treating phenylmagnesium bromide with copper (II) salts or through the Gomberg–Bachmann reaction, where aniline is treated with NaNO2 and dilute HCl at 5°C to yield benzene diazonium chloride, which is then reacted with benzene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide anion.
Coupling with Valine: The biphenyl-cyano intermediate is then coupled with valine through an amide bond formation.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyanide anion (CN-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways related to hypertension.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester involves its role as an angiotensin II type 1 receptor antagonist. It binds to the angiotensin II receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor and associated signaling pathways .
相似化合物的比较
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar biphenyl structure.
Losartan: Shares the biphenyl moiety and is used for similar therapeutic purposes.
Irbesartan: Contains a biphenyl-tetrazole structure and is used in the treatment of hypertension.
Uniqueness
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is unique due to its specific esterification and the presence of the cyano group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other angiotensin II receptor antagonists .
属性
分子式 |
C25H30N2O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m1/s1 |
InChI 键 |
SUQNCOFVJNHEKQ-XMMPIXPASA-N |
手性 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@H](C(C)C)C(=O)OC |
规范 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


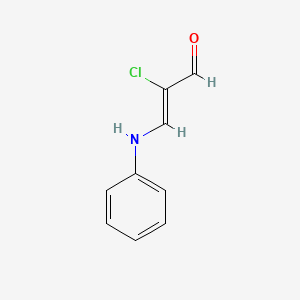


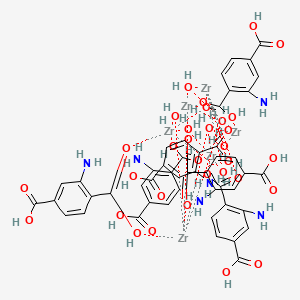
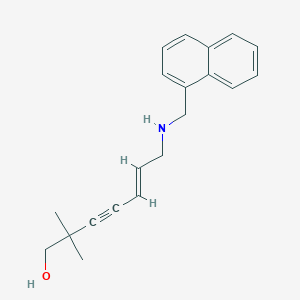
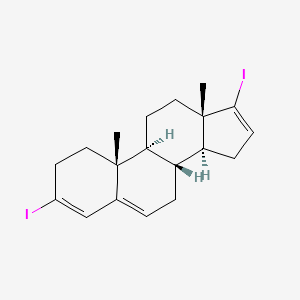
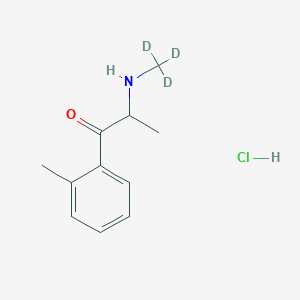
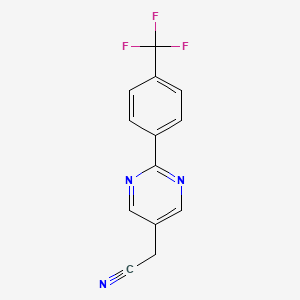
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
